Cas no 2137579-02-1 (Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro-)
![Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro- structure](https://www.kuujia.com/scimg/cas/2137579-02-1x500.png)
Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro- Chemical and Physical Properties
Names and Identifiers
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- 3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid
- 3-[2-Cyclopropylethyl(methyl)amino]-2,2-difluoropropanoic acid
- Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro-
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- Inchi: 1S/C9H15F2NO2/c1-12(5-4-7-2-3-7)6-9(10,11)8(13)14/h7H,2-6H2,1H3,(H,13,14)
- InChI Key: XOGULLOWLXJSME-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CN(C)CCC1CC1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 217
- Topological Polar Surface Area: 40.5
- XLogP3: -0.3
Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-788701-1.0g |
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid |
2137579-02-1 | 95.0% | 1.0g |
$1272.0 | 2025-02-22 | |
Enamine | EN300-788701-2.5g |
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid |
2137579-02-1 | 95.0% | 2.5g |
$2492.0 | 2025-02-22 | |
Enamine | EN300-788701-0.1g |
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid |
2137579-02-1 | 95.0% | 0.1g |
$1119.0 | 2025-02-22 | |
Enamine | EN300-788701-0.25g |
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid |
2137579-02-1 | 95.0% | 0.25g |
$1170.0 | 2025-02-22 | |
Enamine | EN300-788701-10.0g |
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid |
2137579-02-1 | 95.0% | 10.0g |
$5467.0 | 2025-02-22 | |
Enamine | EN300-788701-0.5g |
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid |
2137579-02-1 | 95.0% | 0.5g |
$1221.0 | 2025-02-22 | |
Enamine | EN300-788701-0.05g |
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid |
2137579-02-1 | 95.0% | 0.05g |
$1068.0 | 2025-02-22 | |
Enamine | EN300-788701-5.0g |
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid |
2137579-02-1 | 95.0% | 5.0g |
$3687.0 | 2025-02-22 |
Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro- Related Literature
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro-
Propanoic Acid, 3-[(2-Cyclopropylethyl)Methylamino]-2,2-Difluoro (CAS No. 2137579-02-1)
The compound Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro, with the CAS registry number 2137579-02-1, is a chemically synthesized organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a propanoic acid backbone substituted with a methylamino group and two fluorine atoms at the 2-position. The presence of a cyclopropyl group further adds complexity to its structure, making it an intriguing subject for both academic and industrial investigations.
Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel pharmaceutical agents. The fluorine atoms at the 2-position are known to confer unique electronic properties to the molecule, which can enhance its bioavailability and stability. Additionally, the cyclopropyl group introduces steric hindrance and rigidity to the structure, which can be advantageous in drug design for targeting specific biological pathways.
The synthesis of Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro involves a series of multi-step reactions that require precise control over reaction conditions. Researchers have employed various strategies, including nucleophilic substitution and coupling reactions, to achieve high yields and purity. The use of advanced catalysts and reaction media has further optimized the synthesis process, making it more efficient and scalable for industrial production.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its handling during purification processes. The presence of fluorine atoms also contributes to its lipophilicity, making it suitable for applications in lipid-based formulations.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of this compound with greater accuracy. Molecular docking studies have revealed potential binding affinities with key biological targets, suggesting its potential role as an inhibitor or modulator in various therapeutic areas. For instance, preliminary assays indicate that this compound may exhibit inhibitory activity against certain enzymes involved in metabolic disorders.
The environmental impact of Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro has also been a topic of interest. Studies conducted under controlled conditions suggest that the compound undergoes biodegradation at a moderate rate under aerobic conditions. Its persistence in aquatic environments is relatively low, which aligns with current environmental regulations aimed at reducing chemical pollution.
In conclusion, Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro (CAS No. 2137579-02-1) represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable physicochemical properties make it a valuable addition to the arsenal of compounds used in drug discovery and development. As research continues to uncover its full potential, this compound is expected to play an increasingly significant role in advancing scientific knowledge and practical applications.
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